Tert-butyl 2-amino-3-(3-bromophenyl)pentanoate
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Description
Tert-butyl 2-amino-3-(3-bromophenyl)pentanoate is a chemical compound with the following properties:
- IUPAC Name : tert-butyl (2-amino-3-(3-bromophenyl)propyl)carbamate.
- Molecular Formula : C<sub>13</sub>H<sub>21</sub>BrN<sub>2</sub>O<sub>2</sub>.
- Molecular Weight : 329.24 g/mol.
- CAS Number : 2004615-73-8.
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate. The exact synthetic pathway and conditions would need to be explored in relevant literature.
Molecular Structure Analysis
The molecular structure consists of a tert-butyl group, an amino group, and a bromophenyl group attached to a pentanoate backbone. The bromine atom is substituted at the para position of the phenyl ring.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, amidation reactions, and ester hydrolysis. Investigating its reactivity and potential transformations is crucial.
Physical And Chemical Properties Analysis
- Physical Form : It exists as a solid powder.
- Melting Point : Not specified.
- Boiling Point : Not specified.
- Solubility : Solubility in various solvents should be explored.
- Stability : It is stable when sealed and stored at room temperature.
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation (H315, H319). Harmful if swallowed (H302). Avoid inhalation (H335).
- Precautionary Statements : Handle with care. Use appropriate protective equipment. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Dispose of properly.
Future Directions
Future research should focus on:
- Biological Activity : Investigate potential biological targets or applications.
- Synthetic Modifications : Explore derivatization strategies to enhance properties.
- Toxicology Studies : Assess safety profiles and potential hazards.
- Pharmacokinetics : Study absorption, distribution, metabolism, and excretion.
Please note that this analysis is based on available information, and further studies are necessary to fully understand the compound’s properties and potential applications12.
properties
IUPAC Name |
tert-butyl 2-amino-3-(3-bromophenyl)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-5-12(10-7-6-8-11(16)9-10)13(17)14(18)19-15(2,3)4/h6-9,12-13H,5,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHTZYIATHPQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)C(C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-3-(3-bromophenyl)pentanoate |
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